An In-Depth Technical Guide to the Synthesis and Characterization of Boc-Lisdexamfetamine
An In-Depth Technical Guide to the Synthesis and Characterization of Boc-Lisdexamfetamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Boc-lisdexamfetamine, a key intermediate in the production of the attention deficit hyperactivity disorder (ADHD) medication, lisdexamfetamine. This document details the synthetic pathways, experimental protocols, and analytical methods for characterization, with a focus on providing actionable data and methodologies for professionals in the field of drug development and organic synthesis.
Introduction
Lisdexamfetamine is a prodrug of dextroamphetamine, designed to provide a controlled and extended release of the active pharmaceutical ingredient. The synthesis of lisdexamfetamine typically involves the coupling of L-lysine to D-amphetamine. To ensure a specific and efficient reaction, the amino groups of L-lysine are protected, commonly with the tert-butoxycarbonyl (Boc) group. This guide focuses on the synthesis of this crucial intermediate, Boc-lisdexamfetamine, and its subsequent characterization to ensure purity and identity. The methodologies presented are compiled from various patented processes and scholarly articles to provide a comprehensive resource.
Synthesis of Boc-Protected Lisdexamfetamine Intermediates
The synthesis of Boc-lisdexamfetamine can be broadly categorized into three main stages: the protection of L-lysine, the coupling of the protected lysine with D-amphetamine, and finally, the deprotection to yield lisdexamfetamine. This guide will focus on the synthesis of the Boc-protected intermediates.
Synthesis of N,N'-bis-Boc-L-lysine
The first step involves the protection of the two amino groups of L-lysine with tert-butoxycarbonyl (Boc) groups to form N,N'-bis-Boc-L-lysine. This prevents unwanted side reactions during the subsequent coupling step.
A common method for the introduction of the Boc group is the reaction of L-lysine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[1]
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Dissolution: L-lysine monohydrochloride (1.0 eq) is dissolved in a 1:1 mixture of 1,4-dioxane and water.
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Basification: The solution is cooled to 0-5 °C in an ice bath, and a 1M aqueous solution of sodium hydroxide is added dropwise to adjust the pH to 10-11.
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Boc Protection: A solution of di-tert-butyl dicarbonate (2.2-2.5 eq) in 1,4-dioxane is added dropwise to the lysine solution while maintaining the temperature at 0-5 °C.
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Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
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Work-up: The reaction mixture is concentrated under reduced pressure to remove the 1,4-dioxane. The aqueous residue is then washed with ethyl acetate to remove unreacted (Boc)₂O.
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Acidification and Extraction: The aqueous layer is cooled in an ice bath and acidified to a pH of 2-3 with a cold 1M potassium bisulfate solution. The product is then extracted with ethyl acetate.
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Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N,N'-bis-Boc-L-lysine as a white solid.
| Parameter | Value | Reference |
| L-lysine monohydrochloride | 1.0 eq | [1] |
| Di-tert-butyl dicarbonate | 2.2 - 2.5 eq | [1] |
| Base | Sodium Hydroxide | [2] |
| Solvent | 1,4-dioxane/water (1:1) | [2] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 12 - 24 hours | [1] |
| Yield | ~95% | [3] |
| Purity | >98% | [3] |
Table 1: Quantitative data for the synthesis of N,N'-bis-Boc-L-lysine.
Coupling of N,N'-bis-Boc-L-lysine with D-amphetamine
The amide bond formation between the carboxylic acid of N,N'-bis-Boc-L-lysine and the amino group of D-amphetamine is a critical step. This is typically achieved using a coupling agent to activate the carboxylic acid.
One common method involves the use of a coupling agent like propylphosphonic anhydride (T3P®).[4]
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Reactant Mixture: N,N'-bis-Boc-L-lysine (1.0 eq), D-amphetamine sulfate (0.5 eq, which corresponds to 1.0 eq of D-amphetamine), and a base such as diisopropylethylamine (DIPEA) (4.0 eq) are dissolved in an appropriate solvent like ethyl acetate or 1,4-dioxane.
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Coupling Agent Addition: A solution of T3P® (50% in ethyl acetate, 1.3 eq) is added slowly to the reaction mixture at room temperature.
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Reaction: The mixture is stirred at room temperature for 1-2 hours. The progress of the reaction is monitored by HPLC.
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Quenching and Extraction: The reaction is quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Isolation: The solvent is removed under reduced pressure to yield crude Bis-Boc lisdexamfetamine. The crude product can be purified by crystallization from a suitable solvent system (e.g., diethyl ether) to yield the pure (S,S)-diastereomer.[5]
| Parameter | Value | Reference |
| N,N'-bis-Boc-L-lysine | 1.0 eq | [3] |
| D-amphetamine Sulfate | 0.5 eq | [3] |
| Coupling Agent (T3P®) | 1.3 eq | [3] |
| Base (DIPEA) | 4.0 eq | [3] |
| Solvent | Ethyl Acetate or 1,4-Dioxane | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Reaction Time | 1 - 2 hours | [3] |
| Yield (after purification) | ~60-70% | [5] |
| Purity (diastereomeric excess) | >99% | [5] |
Table 2: Quantitative data for the coupling of N,N'-bis-Boc-L-lysine with D-amphetamine.
Characterization of Boc-Lisdexamfetamine
Thorough characterization of the synthesized Boc-lisdexamfetamine is crucial to confirm its identity, purity, and quality. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of Boc-lisdexamfetamine and for monitoring the progress of the synthesis.[6]
A typical reversed-phase HPLC method is used.
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Column: A C18 column (e.g., YMC-Pack ODS-AQ, 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
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Mobile Phase: A gradient elution is typically used, consisting of a mixture of an aqueous buffer (e.g., 0.1% methanesulfonic acid in water) and an organic solvent (e.g., acetonitrile).
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Flow Rate: A flow rate of 1.0 mL/min is a common setting.
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Detection: UV detection at a wavelength of 210 nm is suitable for detecting the amide and carbamate chromophores.
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Sample Preparation: A known concentration of the Boc-lisdexamfetamine sample is prepared in the mobile phase.
| Parameter | Description | Reference |
| Column | YMC-Pack ODS-AQ, 250 mm x 4.6 mm, 5 µm | |
| Mobile Phase A | 0.1% Methanesulfonic Acid in Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | Optimized for separation of starting materials, product, and impurities | |
| Flow Rate | 1.0 mL/min | |
| Detector | UV at 210 nm | |
| Purity Achieved | >99% | [5] |
Table 3: Typical HPLC parameters for Boc-lisdexamfetamine analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight of the synthesized Boc-lisdexamfetamine and to identify any impurities.
The LC conditions are often similar to the HPLC method. The eluent from the LC is directed into a mass spectrometer.
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Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions [M+H]⁺.
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Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to determine the mass-to-charge ratio of the ions.
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Data Analysis: The obtained mass spectrum is analyzed to confirm the presence of the expected molecular ion peak for Boc-lisdexamfetamine.
| Parameter | Expected Value |
| Molecular Formula (Bis-Boc) | C₂₅H₄₁N₃O₅ |
| Molecular Weight (Bis-Boc) | 463.61 g/mol |
| Expected [M+H]⁺ (Bis-Boc) | 464.31 m/z |
| Molecular Formula (Mono-Boc) | C₂₀H₃₃N₃O₃ |
| Molecular Weight (Mono-Boc) | 363.49 g/mol |
| Expected [M+H]⁺ (Mono-Boc) | 364.26 m/z |
Table 4: Mass spectrometry data for Boc-lisdexamfetamine.
Visualizations
Synthesis Workflow
References
- 1. rsc.org [rsc.org]
- 2. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. (Boc-Lys(H)-D-amphetamine) | 849605-16-9 | Benchchem [benchchem.com]
- 5. WO2017003721A1 - Process for the preparation of lisdexamfetamine and related derivatives - Google Patents [patents.google.com]
- 6. Boc-Lisdexamfetamine | Benchchem [benchchem.com]
